5-Chlor-1,2,3,4-tetrahydroisochinolinhydrochlorid

Übersicht

Beschreibung

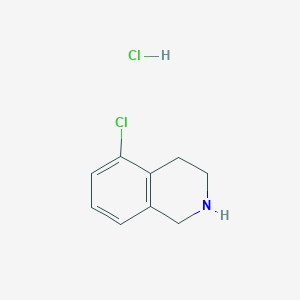

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

5-Chlor-1,2,3,4-tetrahydroisochinolinhydrochlorid gehört zur Klasse der 1,2,3,4-Tetrahydroisochinoline (THIQ), die wichtige Strukturmotive verschiedener Naturstoffe und therapeutischer Leitstrukturen sind . THIQ-basierte natürliche und synthetische Verbindungen entfalten vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen .

Biologische Aktivitäten und SAR-Studien

Das THIQ-Heterocyclengerüst hat in der wissenschaftlichen Gemeinschaft aufgrund seiner vielfältigen biologischen Aktivitäten große Aufmerksamkeit erregt. Dies hat zur Entwicklung neuartiger THIQ-Analoga mit potenter biologischer Aktivität geführt . Die Struktur-Wirkungs-Beziehung (SAR) und ihr Wirkmechanismus dieser Analoga sind Gegenstand aktueller Forschung .

Mehrkomponentenreaktionen

Es wurden neuere Fortschritte bei der C(1)-Funktionalisierung von Tetrahydroisochinolinen mittels Mehrkomponentenreaktionen berichtet . Diese Reaktionen verbessern die Atomökonomie, Selektivität und Ausbeute des Produkts und nehmen daher einen zentralen Platz im Werkzeugkasten nachhaltiger Synthesemethoden ein .

Asymmetrische Katalyse

N-Benzyl-THIQs sind dafür bekannt, als Antineuroinflammatoren zu wirken . Abgesehen davon finden THIQ-Derivate breite Anwendung in der asymmetrischen Katalyse als chirale Gerüste .

Molekular Docking

Molekular Docking ist ein unschätzbares Werkzeug im Bereich der Molekularbiologie, rechnergestützten Strukturbiologie, computergestützten Medikamentenentwicklung und Pharmakogenomik . THIQ-Derivate, einschließlich this compound, können in Molekül-Docking-Studien eingesetzt werden.

Synthese von Alkaloiden

1,2,3,4-Tetrahydroisochinolin ist ein Schlüsselfragment einer Vielzahl von Alkaloiden und bioaktiven Molekülen . C(1)-substituierte THIQs, wie z. B. This compound, können als Vorläufer für verschiedene Alkaloide dienen, die vielfältige biologische Aktivitäten aufweisen .

Wirkmechanismus

Target of Action

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq derivatives are known to interact with their targets through various mechanisms, including isomerization of iminium intermediates .

Biochemical Pathways

Thiq derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, potentially affecting the levels of neurotransmitters in the brain. Additionally, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in alterations in cellular function and behavior, highlighting the importance of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in biochemical research .

Temporal Effects in Laboratory Settings

The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating neurotransmitter levels or enhancing cognitive function. Higher doses can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of neurotransmitters, thereby modulating their levels in the brain. Understanding the metabolic pathways of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride may localize to the mitochondria, where it can influence cellular energy production and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and potential therapeutic uses .

Biologische Aktivität

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-Cl-THIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 5-Cl-THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

5-Cl-THIQ belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their complex structures and significant biological properties. The presence of a chlorine atom at the 5-position enhances its pharmacological profile by influencing its interaction with biological targets.

Biological Activities

Antimicrobial Activity

Recent studies have demonstrated that 5-Cl-THIQ exhibits promising antimicrobial properties. For instance, research indicated that THIQ derivatives showed significant antibacterial activity against Escherichia coli and other pathogens. The cationic nature of these compounds allows them to disrupt bacterial cell membranes effectively .

Neuropharmacological Effects

5-Cl-THIQ has been investigated for its effects on the central nervous system. It acts as a selective agonist for serotonin receptors, specifically the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. The compound's binding affinity for this receptor has been reported to be exceptionally high (Ki = 0.5 nM), suggesting its potential for treating neurodegenerative disorders .

Dopamine Receptor Modulation

The compound has also been explored as a partial agonist at dopamine receptors (D2R and D3R). Studies indicate that modifications in the THIQ structure can lead to varying degrees of efficacy and selectivity towards different signaling pathways, which could be beneficial in developing treatments for conditions like schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-Cl-THIQ is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impacts on biological efficacy:

| Modification | Biological Activity | Reference |

|---|---|---|

| Chlorine at C-5 | Increased binding affinity for 5-HT7R | |

| Methyl substitution | Enhanced selectivity towards D2R | |

| Alkyl chain length | Affects antimicrobial potency |

Case Studies

- Neuropharmacological Study : A study evaluated the effects of various THIQ derivatives on cognitive function in animal models. It was found that compounds with a chlorine substituent exhibited improved memory retention compared to non-substituted analogs .

- Antimicrobial Efficacy : In vitro assays demonstrated that 5-Cl-THIQ showed significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .

- Dopaminergic Activity : Research focusing on THIQ derivatives revealed that certain modifications could enhance their efficacy as dopamine receptor modulators, potentially leading to new treatments for neurological disorders .

Eigenschaften

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVFLDYXWYXNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662876 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799274-05-8 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.